4,5-Dihydrobenzo[d]thiazol-6(7H)-one
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Overview
Description
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that contains both benzene and thiazole rings
Mechanism of Action
Target of Action
The primary targets of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of CK2 and GSK3β by this compound affects the PTEN pathway. PTEN is a tumor suppressor protein that plays a crucial role in cell cycle regulation by inhibiting the PI3K/Akt signaling pathway . Therefore, the compound’s action on these kinases can have significant downstream effects on cell proliferation and survival.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation, thereby potentially inhibiting uncontrolled cell proliferation and promoting apoptosis . This makes this compound a potential candidate for antitumor activity.
Biochemical Analysis
Biochemical Properties
4,5-Dihydrobenzo[d]thiazol-6(7H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, this compound can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, this compound can interact with estrogen receptors, neuropeptides, and adenosine receptors, influencing various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, this compound has been shown to induce apoptosis by inhibiting DNA repair enzymes and disrupting cell signaling pathways . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. In non-cancerous cells, this compound may influence cellular metabolism and energy production by interacting with mitochondrial enzymes and other metabolic proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, such as PARP-1, and inhibit their activity . By blocking the function of these enzymes, this compound can prevent the repair of damaged DNA, leading to cell death in cancer cells. Additionally, this compound can modulate the activity of transcription factors and other regulatory proteins, altering gene expression and cellular function . These interactions highlight the potential of this compound as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells, where it can induce apoptosis and inhibit cell proliferation . These findings underscore the importance of considering the temporal aspects of this compound’s activity in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can inhibit the growth of cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . These dosage-dependent effects highlight the need for careful optimization of dosing regimens in preclinical and clinical studies to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that can exert biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . These interactions can alter metabolite levels and affect cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the nucleus or mitochondria . These distribution patterns can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, where it can interact with DNA and nuclear proteins . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .
Scientific Research Applications
4,5-Dihydrobenzo[d]thiazol-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors.
Materials Science: It is used in the synthesis of semiconducting materials for organic electronics.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the thiazole ring but lacks the dihydro and ketone functionalities.
Thiazolo[5,4-d]thiazole: Contains a similar thiazole ring system but with different substitution patterns.
Benzothiazole-2-thiol: Another related compound with a thiol group instead of a ketone.
Uniqueness
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5,7-dihydro-4H-1,3-benzothiazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZXVGSIGHCXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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